3-Acetylaminopyrazole
Overview
Description
3-Acetylaminopyrazole is a chemical compound with the molecular formula C5H7N3O. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
3-Acetylaminopyrazole, also known as 3-Acetamidopyrazole, is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
This compound, as a pyrazole derivative, may influence various biochemical pathways. Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and have a possible impact on the synthetic strategies where pyrazoles take part . .
Result of Action
It’s known that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field , suggesting that they may have significant biological effects.
Biochemical Analysis
Biochemical Properties
3-Acetylaminopyrazole is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles, including this compound, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Cellular Effects
Related compounds, such as aminopyrazoles, have been shown to have potent cytotoxicity against various human cancer cell lines . It is possible that this compound may have similar effects on cell function, gene expression, and cellular metabolism, but this requires further study.
Molecular Mechanism
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles like this compound take part, as well as the biological activities of targets bearing a pyrazole moiety .
Metabolic Pathways
Pyrazoles are known to be involved in various metabolic pathways, influencing metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of a compound can have significant effects on its activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylaminopyrazole can be synthesized through the reaction of 1H-pyrazol-3-amine with acetic anhydride. The process involves dissolving 1H-pyrazol-3-amine in distilled water, followed by the addition of sodium bicarbonate. Acetic anhydride is then added dropwise, and the resulting suspension is heated at reflux overnight .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction setup.
Chemical Reactions Analysis
Types of Reactions: 3-Acetylaminopyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .
Scientific Research Applications
3-Acetylaminopyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: this compound derivatives have shown potential as anticonvulsants and anti-inflammatory agents.
Comparison with Similar Compounds
3-Aminopyrazole: Similar in structure but lacks the acetyl group.
4-Acetylaminopyrazole: Similar but with the acetyl group at a different position.
5-Acetylaminopyrazole: Another isomer with the acetyl group at the 5-position.
Uniqueness: 3-Acetylaminopyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group at the 3-position allows for unique interactions with enzymes and other molecular targets, differentiating it from other pyrazole derivatives .
Properties
IUPAC Name |
N-(1H-pyrazol-5-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)7-5-2-3-6-8-5/h2-3H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSKIQUMIWCMJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380550 | |
Record name | 3-Acetylaminopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3553-12-6 | |
Record name | 3-Acetylaminopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 3-acetamidopyrazole as described in the research?
A1: The research highlights an interesting finding regarding the synthesis of 3-acetamidopyrazole. It states that monoacylation of 3-aminopyrazole unexpectedly yields a mixture of 1- and 2-acylated aminopyrazoles. [] This mixture then undergoes a solid-state rearrangement over time to form the desired 3-acetamidopyrazole. [] The researchers investigated the mechanism and kinetics of this unusual solid-state rearrangement using solid-state and traditional NMR methods. [] This finding is significant as it reveals a unique pathway for obtaining the 3-acetamidopyrazole derivative.
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